REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]2(O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)=[CH:5][CH:4]=[N:3]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:7]1([C:6]2[N:2]([CH3:1])[N:3]=[CH:4][CH:5]=2)[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=1 |f:1.2|
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Name
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|
Quantity
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11.32 g
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Type
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reactant
|
Smiles
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CN1N=CC=C1C1(CCCCC1)O
|
Name
|
|
Quantity
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17.9 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction and aftertreatment
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CCCCC1)C1=CC=NN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.89 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |